molecular formula C28H23N3O7 B2719917 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 892431-70-8

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2719917
CAS No.: 892431-70-8
M. Wt: 513.506
InChI Key: XKOIXBPJRLPAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuropyrimidine derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the 3-position and an N-(2-ethoxyphenyl)acetamide moiety.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O7/c1-2-35-21-10-6-4-8-19(21)29-24(32)15-30-25-18-7-3-5-9-20(18)38-26(25)27(33)31(28(30)34)14-17-11-12-22-23(13-17)37-16-36-22/h3-13H,2,14-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOIXBPJRLPAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H25ClFN3O6C_{26}H_{25}ClFN_3O_6 with a molecular weight of approximately 521.9 g/mol. The IUPAC name is 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide . The structure features a benzo[d][1,3]dioxole moiety and a benzofuro[3,2-d]pyrimidine core, which contribute to its biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within biological systems. The structural components allow for:

  • Hydrophobic interactions : The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets in proteins.
  • Hydrogen bonding : The functional groups can engage in hydrogen bonding with specific amino acid residues in target proteins.
  • π-π interactions : The aromatic rings in the structure can participate in π-π stacking with nucleobases or other aromatic residues.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related benzodioxole derivatives. For instance, compounds derived from benzodioxole were evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
2aHep3B1625.8G2-M phase arrest
2bHep3B2340.0Moderate activity
DoxorubicinHep3B7.4Standard control

In particular, compound 2a demonstrated significant inhibition of cell cycle progression at the G2-M phase, indicating its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties were assessed using the DPPH assay. Compounds containing the benzodioxole structure showed varying degrees of antioxidant activity:

CompoundIC50 (µM)Comparison
2a39.85Trolox (7.72 µM)
2b79.95Less effective

These findings suggest that while some derivatives exhibit moderate antioxidant activity, they are less potent than established antioxidants like Trolox .

Case Studies

A study conducted by Hawash et al. synthesized several benzodioxole derivatives and evaluated their biological activities. Notably:

  • Compound 2a showed potent anticancer activity against the Hep3B liver cancer cell line.
  • Flow cytometry analyses indicated that treatment with compound 2a resulted in a significant decrease in cells in the G1 phase and an increase in cells arrested at G2-M phase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name/Identifier Core Structure Substituents Key Differences Potential Impact on Bioactivity References
Target Compound Benzofuro[3,2-d]pyrimidine - 3-(Benzo[d][1,3]dioxol-5-ylmethyl)
- N-(2-ethoxyphenyl)acetamide
High lipophilicity due to ethoxy group Enhanced CNS penetration or prolonged half-life
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide Benzofuro[3,2-d]pyrimidine - 3-Phenyl
- N-(2-methoxyphenyl)acetamide
Methoxy group (smaller, less lipophilic) Reduced membrane permeability vs. ethoxy analog
2-((3-Isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Benzofuro[3,2-d]pyrimidine - 3-Isopentyl
- Thioether linkage
- CF₃-phenyl
Sulfur atom introduces polarity; CF₃ enhances metabolic stability Possible CYP450 inhibition or altered target binding
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole-thiadiazole-acetamide - Furan-triazole core Heterocyclic core differs entirely Anti-exudative activity (e.g., compound 5d in )

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.